N,N-Dimethylsulfamic acid o-aminophenyl ester
Description
N,N-Dimethylsulfamic acid o-aminophenyl ester is a sulfamate ester characterized by a sulfamic acid core (H$2$NSO$3^-$) where the nitrogen is dimethylated, and the hydroxyl group is replaced by an o-aminophenyl ester moiety. This structural configuration confers unique reactivity and solubility properties, making it relevant in pharmaceutical and agrochemical research.
Properties
CAS No. |
73927-03-4 |
|---|---|
Molecular Formula |
C8H12N2O3S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
(2-aminophenyl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C8H12N2O3S/c1-10(2)14(11,12)13-8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3 |
InChI Key |
YOFUDCNRYWXWSA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylsulfamic acid o-aminophenyl ester typically involves the reaction of o-aminophenol with N,N-dimethylsulfamoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylsulfamic acid o-aminophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
N,N-Dimethylsulfamic acid o-aminophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Dimethylsulfamic acid o-aminophenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bupirimate
- Structure: Bupirimate ([5-butyl-2-(ethylamino)-6-methylpyrimidin-4-yl] N,N-dimethylsulfamate) shares the N,N-dimethylsulfamate group but incorporates a pyrimidine ring substituted with alkyl and amino groups .
- Properties: Higher molecular weight (321.45 g/mol) due to the pyrimidine moiety. Enhanced lipophilicity from the butyl and ethylamino groups, facilitating membrane penetration.
- Applications : Primarily used as a systemic fungicide, targeting fungal sterol biosynthesis .
2-Aminophenyl Sulfate
- Structure: An ester of sulfuric acid with an o-aminophenyl group, lacking the dimethylated sulfamic acid core .
- Properties :
- Lower molecular weight (~207 g/mol) and higher acidity due to the sulfate group.
- Rapid hydrolysis in aqueous environments compared to sulfamates.
O-Phenyl-N,N′-Dimethyl Phosphorodiamidate
- Structure : Features a phosphorodiamidate group (PO$2$(NH$2$)$_2$) linked to a phenyl ring instead of sulfamate .
- Properties :
- Greater resistance to nucleophilic attack due to phosphorus electronegativity.
- Molecular weight ~200 g/mol.
- Applications : Utilized in peptide synthesis and polymer chemistry as a coupling agent .
N-Methyl-N-(o-Aminophenyl)anthranilic Acid Methyl Ester
- Structure: Contains an o-aminophenyl group but integrated into an anthranilic acid ester framework .
- Properties :
- Enhanced aromaticity and rigidity due to the anthranilic core.
- Molecular weight ~302 g/mol.
- Applications : Intermediate in anti-inflammatory drug synthesis, highlighting divergent biological targeting compared to sulfamates .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Central Atom | Key Substituents | Molecular Weight (g/mol) | Primary Application |
|---|---|---|---|---|
| N,N-Dimethylsulfamic acid o-aminophenyl ester | Sulfur | o-aminophenyl | ~246 | Pharmaceutical research |
| Bupirimate | Sulfur | Pyrimidine, butyl, ethylamino | 321.45 | Fungicide |
| 2-Aminophenyl sulfate | Sulfur | o-aminophenyl | ~207 | Metabolic intermediate |
| O-Phenyl-N,N′-dimethyl phosphorodiamidate | Phosphorus | Phenyl | ~200 | Polymer chemistry |
| N-Methyl-N-(o-aminophenyl)anthranilic ester | Carbon | Anthranilic acid, methyl | ~302 | Anti-inflammatory synthesis |
Table 2: Reactivity and Stability
| Compound | Hydrolysis Rate | Solubility in Water | Thermal Stability |
|---|---|---|---|
| This compound | Moderate | Moderate | High |
| Bupirimate | Slow | Low | Moderate |
| 2-Aminophenyl sulfate | Rapid | High | Low |
| O-Phenyl-N,N′-dimethyl phosphorodiamidate | Very slow | Low | High |
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